N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide
Description
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro-substituted hydroxyphenyl group and a methylphenylthio group attached to a propanamide backbone
Properties
IUPAC Name |
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-10-3-6-13(7-4-10)21-11(2)16(20)18-14-9-12(17)5-8-15(14)19/h3-9,11,19H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQKQLJYIHWWRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)NC2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzoic acid and 4-methylthiophenol.
Formation of Intermediate: The 5-chloro-2-hydroxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Thioether Formation: The acid chloride is then reacted with 4-methylthiophenol in the presence of a base such as triethylamine (Et₃N) to form the thioether intermediate.
Amidation: The thioether intermediate is then subjected to amidation with 2-amino-2-methylpropanamide under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced aromatic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide has several scientific research applications:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or antimicrobial properties.
Materials Science: The compound could be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or inhibitor in biochemical assays to study enzyme functions or signaling pathways.
Industrial Applications: The compound might be used as an intermediate in the synthesis of more complex molecules or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl and thioether groups could facilitate binding to active sites or influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
N-(5-chloro-2-hydroxyphenyl)-2-[(4-methylphenyl)thio]acetamide: Similar structure but with an acetamide backbone.
N-(5-chloro-2-hydroxyphenyl)-2-[(4-methylphenyl)thio]butanamide: Similar structure but with a butanamide backbone.
Uniqueness: N-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)sulfanylpropanamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the chloro and hydroxy groups on the phenyl ring, along with the thioether linkage, provides a versatile scaffold for further functionalization and application in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
